Benzoylhypacoitine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylhypacoitine can be synthesized through a series of reactions starting from hypaconitine. The process involves multiple steps, including esterification and purification . The synthetic route typically requires precise control of reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves the extraction of hypaconitine from the roots of Aconitum carmichaeli, followed by chemical modification to obtain this compound . The process is optimized for large-scale production, ensuring consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Benzoylhypacoitine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the ester group.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoylhypacoitine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and alkaloid chemistry.
Biology: Investigated for its interactions with proteins, such as human serum albumin.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Benzoylhypacoitine exerts its effects primarily through interactions with voltage-dependent sodium and calcium channels. These interactions lead to hyperpolarization and activation of these channels, which can result in significant pharmacological effects, including potential toxicity . The molecular targets include specific residues in the channels that facilitate binding and activation .
Comparison with Similar Compounds
- Benzoylaconine
- Hypaconitine
- Aconitine
Comparison: Benzoylhypacoitine is unique due to its specific ester group, which influences its pharmacokinetics and interactions with biological molecules. Compared to Benzoylaconine and Hypaconitine, this compound has distinct binding affinities and mechanisms of action . Its unique structure allows for specific interactions that are not observed with other similar compounds.
Properties
Molecular Formula |
C31H43NO9 |
---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
[(1S,2R,3R,6S,7S,8R,9R,13S,16S,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20+,21+,22?,23?,24+,25?,26+,28+,29?,30+,31-/m1/s1 |
InChI Key |
MDFCJNFOINXVSU-CULIVVSNSA-N |
Isomeric SMILES |
CN1C[C@@]2(CC[C@@H]([C@]34C1[C@H]([C@@H](C23)OC)[C@@]5([C@@H]6[C@H]4CC(C6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)COC |
Canonical SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC |
Origin of Product |
United States |
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